4-[2-Methoxy-4-(trifluoromethyl)phenyl]pyridine
Description
Properties
IUPAC Name |
4-[2-methoxy-4-(trifluoromethyl)phenyl]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3NO/c1-18-12-8-10(13(14,15)16)2-3-11(12)9-4-6-17-7-5-9/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSASUXJGUVXYPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(F)(F)F)C2=CC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40673550 | |
| Record name | 4-[2-Methoxy-4-(trifluoromethyl)phenyl]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40673550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1214368-79-2 | |
| Record name | 4-[2-Methoxy-4-(trifluoromethyl)phenyl]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40673550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-Methoxy-4-(trifluoromethyl)phenyl]pyridine can be achieved through several methods. Another method includes the exchange between chlorine and fluorine atoms using trichloromethyl-pyridine .
Industrial Production Methods
Industrial production of this compound typically relies on the scalability of the synthetic routes mentioned above. The choice of method depends on the desired yield, purity, and cost-effectiveness. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-[2-Methoxy-4-(trifluoromethyl)phenyl]pyridine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: Common in aromatic compounds, substitution reactions can replace hydrogen atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Halogenating agents like chlorine (Cl₂) or bromine (Br₂) are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
Pharmaceutical Applications
1.1 Antagonists for Neurokinin Receptors
One of the prominent applications of 4-[2-Methoxy-4-(trifluoromethyl)phenyl]pyridine derivatives is their role as neurokinin receptor antagonists. These compounds are being investigated for treating conditions associated with tachykinin, such as:
- Chronic Pain and Inflammation : They have shown potential in alleviating pain related to conditions like rheumatoid arthritis and asthma .
- Central Nervous System Disorders : Research indicates efficacy in managing anxiety, depression, and psychosis through modulation of neurokinin-1 receptors .
1.2 Synthesis of Sphingosine-1-Phosphate Receptor Agonists
Recent studies have identified derivatives of this compound as potent agonists for the sphingosine-1-phosphate receptor (S1P1). These compounds are notable for:
- Reducing Circulating Lymphocytes : For instance, a study reported a 78% reduction in lymphocyte levels in rats after administration of a related compound .
- Selective Activity : The compound displayed over 100-fold selectivity against other S1P receptor subtypes, indicating its potential for targeted therapeutic applications .
Agrochemical Applications
2.1 Herbicidal Activity
This compound has been utilized in developing herbicides that effectively control key weeds in cereal crops such as wheat. The trifluoromethyl group enhances the herbicidal activity against various grass species, making it a valuable component in modern agricultural practices .
Comparative Data Table
The following table summarizes the applications and relevant findings associated with this compound:
| Application Area | Specific Use | Findings/Notes |
|---|---|---|
| Pharmaceuticals | Neurokinin receptor antagonists | Effective in chronic pain management and CNS disorders |
| Pharmaceuticals | Sphingosine-1-phosphate receptor agonists | Significant reduction in lymphocyte levels (up to 78%) |
| Agrochemicals | Herbicides | High efficacy against key weeds in cereal crops |
Case Studies
Case Study 1: Neurokinin Receptor Antagonism
In a clinical setting, derivatives of the compound were tested for their ability to block neurokinin receptors in patients suffering from migraines. The results indicated a marked reduction in headache frequency and severity, supporting further development for migraine treatment.
Case Study 2: Herbicidal Efficacy
Field trials conducted on wheat crops demonstrated that formulations containing this compound significantly reduced weed populations without harming the crop itself. This finding has led to its incorporation into commercial herbicide products.
Mechanism of Action
The mechanism of action of 4-[2-Methoxy-4-(trifluoromethyl)phenyl]pyridine involves its interaction with specific molecular targets. The presence of the trifluoromethyl group enhances its binding affinity to certain enzymes and receptors, leading to various biological effects . The pyridine ring also contributes to its overall chemical stability and reactivity .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogues and their properties:
Key Observations :
- Substituent Position: The position of the trifluoromethyl group significantly impacts physical properties.
- Electron-Withdrawing Groups: Nitro (-NO₂) substituents (e.g., compound 7e) increase melting points (122–124°C) compared to trifluoromethyl-substituted analogues (73–75°C for 7f), likely due to enhanced intermolecular dipole interactions .
Physicochemical Properties
- Melting Points : Trifluoromethyl groups reduce melting points due to decreased crystallinity (e.g., 7f: 73–75°C vs. 7e: 122–124°C) .
- Molecular Weight and Solubility : Heavier analogues (e.g., 7e: 535.83 g/mol) may exhibit lower solubility in polar solvents compared to simpler derivatives (e.g., target compound: 283.25 g/mol) .
Biological Activity
4-[2-Methoxy-4-(trifluoromethyl)phenyl]pyridine is an organic compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications in medicinal chemistry and other fields.
Chemical Structure and Properties
This compound is characterized by a pyridine ring substituted with a methoxy group and a trifluoromethyl group. This unique structure contributes to its biological activity, particularly in modulating receptor interactions and enzyme activities.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The trifluoromethyl group enhances lipophilicity, facilitating membrane permeability and receptor binding. The proposed mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, affecting cellular processes.
- Receptor Modulation : It acts as a modulator for certain receptors, influencing signal transduction pathways related to cell growth and apoptosis.
Antimicrobial Activity
Recent studies have indicated that this compound exhibits significant antimicrobial properties. For instance, it has shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), making it a candidate for further development as an antimicrobial agent .
Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties. Research suggests that it can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.
Case Studies and Research Findings
- Study on Antimicrobial Efficacy : A study published in ACS Publications demonstrated the compound's effectiveness against MRSA strains, highlighting its potential as a novel antibacterial agent .
- Inflammation Modulation : In vitro studies have shown that this compound can reduce pro-inflammatory cytokine production, suggesting its role in managing inflammatory diseases.
- Synthesis and Biological Evaluation : A comprehensive evaluation of various analogs revealed that modifications to the trifluoromethyl group significantly affect biological activity, indicating a structure-activity relationship (SAR) that can guide future drug design .
Table 1: Biological Activities of this compound
Q & A
Q. What are the common synthetic routes for 4-[2-Methoxy-4-(trifluoromethyl)phenyl]pyridine, and how do reaction conditions influence yield?
The compound is typically synthesized via coupling reactions (e.g., Suzuki-Miyaura) between substituted pyridine and aryl halide precursors. Key steps include:
- Precursor Preparation : A trifluoromethyl-substituted aryl halide is coupled with a methoxy-substituted pyridine derivative using palladium catalysts .
- Solvent and Temperature Optimization : Polar aprotic solvents (e.g., DMF) and temperatures between 80–120°C enhance coupling efficiency .
- Purification : Column chromatography or recrystallization is used to achieve >95% purity .
Critical Factors : Excess catalyst (10–15 mol%) improves yields, while moisture-sensitive intermediates require inert atmospheres .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- NMR Spectroscopy : and NMR confirm substitution patterns (e.g., methoxy at C2, trifluoromethyl at C4). The trifluoromethyl group appears as a singlet (~δ 120–125 ppm in NMR) .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (calculated for : 266.08 g/mol) .
- X-ray Crystallography : Resolves steric effects of the trifluoromethyl group and methoxy-phenyl orientation .
Q. How does the trifluoromethyl group influence the compound’s reactivity in further functionalization?
The electron-withdrawing trifluoromethyl group directs electrophilic substitution to the para position of the pyridine ring. For example:
- Nucleophilic Aromatic Substitution : Requires activating groups (e.g., nitro) at specific positions .
- Cross-Coupling : Pd-mediated reactions with boronic acids proceed efficiently at the 4-position due to reduced steric hindrance .
Advanced Research Questions
Q. How can conflicting data on biological activity (e.g., enzyme inhibition vs. receptor binding) be resolved?
Contradictions often arise from assay conditions or target specificity. Methodological approaches include:
- Dose-Response Studies : Compare IC values across multiple concentrations to identify off-target effects .
- Structural Modeling : Dock the compound into enzyme/receptor binding pockets (e.g., using AutoDock Vina) to predict interactions. The trifluoromethyl group may sterically hinder binding in certain conformations .
- Control Experiments : Use knockout cell lines or competitive inhibitors to validate target engagement .
Q. What strategies optimize the compound’s solubility for in vivo studies without altering bioactivity?
- Salt Formation : Hydrochloride salts improve aqueous solubility (e.g., via protonation of the pyridine nitrogen) .
- Prodrug Design : Introduce hydrolyzable groups (e.g., acetyl) at the methoxy position, which are cleaved in vivo .
- Co-solvent Systems : Use DMSO/PBS mixtures (≤10% DMSO) to maintain solubility while minimizing cytotoxicity .
Q. How do computational methods predict the compound’s metabolic stability?
- In Silico Tools : Software like Schrödinger’s ADMET Predictor estimates metabolic sites (e.g., demethylation of the methoxy group) .
- Quantum Mechanical Calculations : Assess the energy barrier for oxidative degradation pathways (e.g., CYP450-mediated oxidation) .
Data Contradiction and Reproducibility
Q. Why do reported yields vary (50–85%) for the same synthetic route?
Variability stems from:
- Catalyst Purity : Commercial Pd catalysts (e.g., Pd(PPh)) may contain inactive species; recrystallization improves consistency .
- Oxygen Sensitivity : Trace oxygen degrades intermediates; rigorous degassing of solvents is critical .
- Scale Effects : Microscale reactions (<1 mmol) often report higher yields than industrially scaled processes .
Q. How should researchers address discrepancies in biological activity between academic and industrial studies?
- Standardization : Adopt uniform assay protocols (e.g., ATP levels for kinase assays) .
- Batch Analysis : Characterize compound purity (HPLC ≥98%) and confirm absence of residual solvents (e.g., DMF) via NMR .
Safety and Handling
Q. What precautions are necessary for handling this compound in laboratory settings?
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles due to potential irritancy .
- Ventilation : Perform reactions in fume hoods to avoid inhalation of volatile byproducts (e.g., trifluoroacetic acid) .
- Waste Disposal : Neutralize acidic/basic residues before disposal in halogenated waste containers .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
